LogP: Target vs. Bromo-Positional Isomer
The target compound, N-(4-bromo-2,6-dimethylphenyl)-2,4-dichlorobenzamide, exhibits a calculated logP of 5.0481 based on the ChemDiv compound characterization record . In contrast, its closest bromo-positional isomer, N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide (CAS 509113-98-8), has a reported logP of 4.53 from the Hit2Lead building block database . This represents a ΔlogP of approximately +0.52 for the target compound, indicating measurably greater lipophilicity arising solely from the relocation of the bromine atom from the 4-position (para to the amide linkage) to the 2-position on the N-phenyl ring .
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated) |
|---|---|
| Target Compound Data | logP = 5.0481 (ChemDiv calculated) |
| Comparator Or Baseline | N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide; logP = 4.53 (Hit2Lead calculated) |
| Quantified Difference | ΔlogP ≈ +0.52 (target more lipophilic by ~0.5 log units) |
| Conditions | Calculated logP values from commercial vendor databases; target from ChemDiv, comparator from Hit2Lead |
Why This Matters
A ΔlogP of ~0.5 units corresponds to an approximately 3.2-fold difference in octanol-water partitioning, which in QSAR models for N-phenylbenzamide antibacterials is a significant contributor to anti-Gram-negative activity as hydrophobic interactions govern permeability through the Gram-negative outer membrane [1]; for procurement decisions where membrane penetration is a key screening parameter, selecting the correct regioisomer is critical.
- [1] Pasha FA, Muddassar M, Cho SJ, Ahmad K, Beg Y. Mechanism based QSAR studies of N-phenylbenzamides as antimicrobial agents. Environ Toxicol Pharmacol. 2008;26(2):128-135. doi:10.1016/j.etap.2008.01.005. PMID: 21783900. View Source
